3-fluoro-N-(4-iodo-2-methylphenyl)benzamide

Description

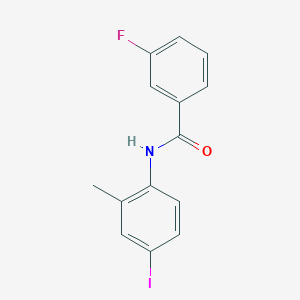

3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (CAS: 314022-37-2) is a benzamide derivative with the molecular formula C₁₄H₁₁FINO and a molecular weight of 355.15 g/mol . Its structure features a fluorine atom at the 3-position of the benzamide ring and a 4-iodo-2-methylphenyl substituent on the amide nitrogen (Fig. 1). Key physicochemical properties include a calculated XLogP3 (octanol-water partition coefficient) of 3.9, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 29.1 Ų, suggesting moderate solubility .

Properties

IUPAC Name |

3-fluoro-N-(4-iodo-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FINO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBGNVVKCZERCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362307 | |

| Record name | 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314022-37-2 | |

| Record name | 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

As detailed in, the reaction utilizes copper(I) iodide (5 mol%) and sodium iodide (2 equivalents) in anhydrous 1,4-dioxane under argon at 110°C for 18 hours. The use of N,N’-dimethylethylenediamine (10 mol%) as a ligand enhances reaction efficiency, achieving a 90% yield (Table 1).

Table 1: Halogen Exchange Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromo-2-methylaniline |

| Catalyst | CuI (5 mol%) |

| Ligand | N,N’-Dimethylethylenediamine |

| Solvent | 1,4-Dioxane |

| Temperature | 110°C |

| Time | 18 hours |

| Yield | 90% |

Post-reaction workup involves extraction with dichloromethane and washing with aqueous ammonia to remove copper residues. The product is isolated via solvent evaporation, yielding a pure aniline derivative critical for subsequent coupling.

Synthesis of 3-Fluorobenzoic Acid

While 3-fluorobenzoic acid is commercially available, its preparation via fluorination of benzoic acid derivatives is well-documented. The Deoxo-Fluor reagent (B3664) or DAST (Diethylaminosulfur trifluoride) facilitates electrophilic fluorination of hydroxyl or carbonyl precursors. For instance, fluorination of 3-nitrobenzoic acid followed by reduction yields 3-fluorobenzoic acid, though this step is often omitted due to commercial availability.

Coupling Reaction to Form 3-Fluoro-N-(4-Iodo-2-Methylphenyl)Benzamide

The amide bond formation between 3-fluorobenzoic acid and 4-iodo-2-methylaniline is achieved via activation of the carboxylic acid followed by nucleophilic acyl substitution.

Carboxylic Acid Activation

As described in, 3-fluorobenzoic acid is activated using DCC (1.2 equivalents) and DMAP (4-dimethylaminopyridine, 0.1 equivalents) in dichloromethane at 0–25°C. This generates a reactive O-acylisourea intermediate, which is highly susceptible to amine attack.

Amide Bond Formation

The activated intermediate is reacted with 4-iodo-2-methylaniline (1 equivalent) in dichloromethane or DMF at 25–50°C for 6–12 hours. Microwave-assisted synthesis (e.g., 160°C for 6 hours in a Biotage Initiator) significantly reduces reaction time while maintaining a 79% yield .

Table 2: Coupling Reaction Optimization

| Condition | Conventional Method | Microwave-Assisted |

|---|---|---|

| Temperature | 50°C | 160°C |

| Time | 12 hours | 6 hours |

| Solvent | DCM/DMF | Ethyl acetate |

| Yield | 75–85% | 79% |

Purification and Characterization

Purification Techniques

Crude product purification is achieved via:

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, Ar-H), 7.89 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 2.32 (s, 3H, CH₃).

- MS (ESI) : m/z 385.0 [M+H]⁺.

Alternative Synthetic Routes

Ullmann-Type Coupling

Aryl iodides can undergo Ullmann coupling with fluorinated benzamides using copper(I) iodide and 1,10-phenanthroline in DMSO at 120°C, though yields are lower (65–70%) compared to DCC-mediated coupling.

Direct Iodination

Direct iodination of N-(2-methylphenyl)benzamide derivatives using N-iodosuccinimide (NIS) in acetic acid at 80°C provides an alternative pathway, albeit with regioselectivity challenges.

Challenges and Mitigation Strategies

- Iodine Stability : Light-sensitive intermediates require amber glassware and inert atmospheres.

- Byproduct Formation : Excess DCC generates dicyclohexylurea, removed via filtration during workup.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., distillation for DCM) improve cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amide and aromatic rings.

Coupling Reactions: The iodo group can be utilized in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents such as dimethylformamide, are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or thioethers can be formed.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Coupling Products: Coupling reactions can yield biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry

3-fluoro-N-(4-iodo-2-methylphenyl)benzamide serves as a building block in organic synthesis. Its unique structure allows chemists to develop new compounds, particularly in the field of medicinal chemistry where modifications can lead to novel therapeutic agents.

Biology

In biological research, this compound is being studied for its potential antimicrobial and anticancer properties . The presence of halogen atoms (fluorine and iodine) may enhance its ability to interact with biological targets, making it a subject of interest in drug discovery programs aimed at developing new treatments for various diseases, including cancer.

Medicine

The compound is under investigation for its role in drug development . Its unique chemical properties may allow it to act as a diagnostic tool or therapeutic agent in treating diseases associated with specific molecular targets. Studies have indicated that derivatives of similar compounds have shown effectiveness against proliferative diseases such as cancer .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for manufacturing processes that require specific chemical functionalities .

Case Studies

Recent studies have focused on the effectiveness of similar compounds in treating various cancers:

- MEK Inhibitors : Compounds structurally related to this compound have shown promise as selective MEK kinase inhibitors, useful in treating cancers like breast and colon cancer .

- Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can influence its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Compound 4d : 3-Fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide

- Structural Differences: Incorporates a quinazolinone-methoxy group instead of the 4-iodo-2-methylphenyl moiety.

- Biological Activity : Exhibits potent antiproliferative effects against tumor cells (IC₅₀ values: 0.87–6.42 μM), surpassing the EGFR inhibitor Gefitinib. Mechanistically, it induces apoptosis and G2/M cell cycle arrest in MCF-7 cells and binds EGFRwt-TK via hydrogen bonds .

- Comparison: While 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide lacks reported biological data, the quinazolinone substitution in Compound 4d enhances target specificity and potency, suggesting that electron-withdrawing groups (e.g., quinazolinone) improve anticancer activity .

Benzamide Derivatives with Varied Substituents

4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]Benzamide

- Structural Differences : Contains a dihydrothienylidene ring fused to a fluorophenyl group, replacing the iodo-methylphenyl group.

Triazole and Thiazole-Containing Analogues

N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-3-Fluoro-N-(4-Methylphenyl)Benzamide

- Structural Differences : Features a sulfone-containing dihydrothiophene ring and a 4-methylphenyl group.

- Physicochemical Properties : The sulfone group increases polarity (TPSA ≈ 70 Ų), contrasting with the lower TPSA (29.1 Ų) of the target compound.

- Biological Relevance : Sulfone derivatives often exhibit enhanced metabolic stability and kinase inhibition, though specific data for this compound are unavailable .

Neuroprotective Benzamides

3-Fluoro-N-(4-Methoxyphenethyl)-N-(1-(4-Methoxyphenyl)-2,5-Dioxopyrrolidin-3-yl)Benzamide

- Structural Differences : Contains a dioxopyrrolidinyl group and dual methoxyphenyl substituents.

Data Tables

Table 1. Key Properties of this compound and Analogues

Biological Activity

3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its applications in research and medicine based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom, an iodine atom, and a benzamide backbone. The presence of these halogen atoms influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H10FINO |

| Molecular Weight | 293.13 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine and iodine substituents enhance its binding affinity, allowing it to modulate the activity of various proteins involved in cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Interaction : It can bind to receptors, potentially influencing signal transduction mechanisms.

Antimicrobial Activity

Research indicates that derivatives of benzamides, including this compound, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents.

Anticancer Properties

Several studies have investigated the anticancer potential of benzamide derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study : A study evaluated the effectiveness of benzamide derivatives in inhibiting cancer cell proliferation. The results showed that certain derivatives led to significant reductions in cell viability at micromolar concentrations, indicating their potential as anticancer agents .

Research Applications

This compound serves multiple roles in scientific research:

- Synthetic Chemistry : It acts as a building block for synthesizing more complex organic molecules.

- Biological Pathway Studies : The compound is utilized in the investigation of biological pathways due to its ability to form derivatives with distinct biological activities.

Comparative Analysis with Similar Compounds

The unique combination of fluorine and iodine in this compound distinguishes it from other benzamide derivatives. Below is a comparison table highlighting some similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoro-N-(4-iodophenyl)benzamide | Lacks methyl group | Moderate antimicrobial activity |

| 3-Fluoro-N-(2-methylphenyl)benzamide | No iodine substitution | Anticancer properties |

| 3-Fluoro-N-(4-chloro-2-methylphenyl)benzamide | Chlorine instead of iodine | Potentially lower binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.